molecular formula C15H28N2O4S B7060488 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B7060488
M. Wt: 332.5 g/mol
InChI Key: WPOFDECQDNZFOO-UHFFFAOYSA-N
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Description

1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one is a complex organic compound that features a piperazine ring substituted with a methylsulfonylpropanoyl group and a dimethylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one typically involves multiple steps, starting with the preparation of the piperazine ring. The piperazine ring can be synthesized through the cyclization of ethylenediamine with diethanolamine under acidic conditions. The methylsulfonylpropanoyl group is then introduced via a sulfonylation reaction using methylsulfonyl chloride and a suitable base such as triethylamine. Finally, the dimethylpropanone moiety is attached through a Friedel-Crafts acylation reaction using dimethylpropanoyl chloride and an aluminum chloride catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the dimethylpropanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms can be alkylated or acylated using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The methylsulfonylpropanoyl group may enhance the compound’s binding affinity and specificity, while the dimethylpropanone moiety could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    1-[3,3-Dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one: Unique due to its specific substitution pattern and combination of functional groups.

    Piperazine derivatives: Commonly used in medicinal chemistry for their bioactivity.

    Sulfonyl compounds: Known for their role in pharmaceuticals as enzyme inhibitors or receptor modulators.

    Ketone-containing compounds: Widely used in organic synthesis and drug design.

Uniqueness

This compound stands out due to its unique combination of a piperazine ring, a methylsulfonylpropanoyl group, and a dimethylpropanone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

1-[3,3-dimethyl-4-(3-methylsulfonylpropanoyl)piperazin-1-yl]-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O4S/c1-14(2,3)13(19)16-8-9-17(15(4,5)11-16)12(18)7-10-22(6,20)21/h7-11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOFDECQDNZFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCN1C(=O)CCS(=O)(=O)C)C(=O)C(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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